molecular formula C19H22N2O2S B14397333 ethyl N-benzyl-N-(phenylcarbamothioyl)-beta-alaninate CAS No. 86727-07-3

ethyl N-benzyl-N-(phenylcarbamothioyl)-beta-alaninate

Cat. No.: B14397333
CAS No.: 86727-07-3
M. Wt: 342.5 g/mol
InChI Key: ZVTHCWOEBMUPOP-UHFFFAOYSA-N
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Description

Ethyl N-benzyl-N-(phenylcarbamothioyl)-beta-alaninate is an organic compound that belongs to the class of thioamides This compound is characterized by the presence of a thioamide group (-CSNH-) attached to a beta-alanine backbone, with additional benzyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-benzyl-N-(phenylcarbamothioyl)-beta-alaninate typically involves multi-step organic reactions. One common method starts with the preparation of beta-alanine derivatives, followed by the introduction of the thioamide group. The reaction conditions often involve the use of reagents such as thionyl chloride (SOCl2) for the formation of the thioamide group and benzyl chloride for the introduction of the benzyl group. The final step usually involves esterification to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-benzyl-N-(phenylcarbamothioyl)-beta-alaninate can undergo various chemical reactions, including:

    Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl positions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl N-benzyl-N-(phenylcarbamothioyl)-beta-alaninate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl N-benzyl-N-(phenylcarbamothioyl)-beta-alaninate involves its interaction with specific molecular targets. The thioamide group can form covalent bonds with nucleophilic sites in proteins or enzymes, leading to inhibition or modulation of their activity. The benzyl and phenyl groups may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Ethyl N-benzyl-N-(phenylcarbamothioyl)-beta-alaninate can be compared with other thioamide-containing compounds:

    Ethyl N-benzyl-N-(phenylcarbamothioyl)-glycinate: Similar structure but with a glycine backbone.

    Ethyl N-benzyl-N-(phenylcarbamothioyl)-valinate: Contains a valine backbone.

    Ethyl N-benzyl-N-(phenylcarbamothioyl)-leucinate: Features a leucine backbone.

These compounds share the thioamide group but differ in their amino acid backbones, which can influence their chemical reactivity and biological activity.

This compound stands out due to its specific beta-alanine backbone, which may confer unique properties and applications compared to its analogs.

Properties

CAS No.

86727-07-3

Molecular Formula

C19H22N2O2S

Molecular Weight

342.5 g/mol

IUPAC Name

ethyl 3-[benzyl(phenylcarbamothioyl)amino]propanoate

InChI

InChI=1S/C19H22N2O2S/c1-2-23-18(22)13-14-21(15-16-9-5-3-6-10-16)19(24)20-17-11-7-4-8-12-17/h3-12H,2,13-15H2,1H3,(H,20,24)

InChI Key

ZVTHCWOEBMUPOP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCN(CC1=CC=CC=C1)C(=S)NC2=CC=CC=C2

Origin of Product

United States

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